N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-2-sulfonamide
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Overview
Description
N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-2-sulfonamide is a fluorine-containing organic compound that features a boronic acid pinacol ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the initial formation of the boronic acid pinacol ester followed by a sulfonamide formation reaction. The reaction conditions typically require the use of a strong base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to ensure the production of high-quality material suitable for research and development purposes.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Strong bases like potassium tert-butoxide (KOtBu) and polar aprotic solvents such as DMF or acetonitrile are often employed.
Major Products Formed:
Oxidation: Formation of hydroxyl groups or carbonyl compounds.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various nucleophiles, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its boronic acid pinacol ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.
Biology: The compound has potential biological applications, particularly in the development of new pharmaceuticals. Its fluorine atom can enhance the biological activity and stability of drug molecules.
Medicine: Due to its structural similarity to certain bioactive molecules, it can be used as a lead compound in drug discovery. Its ability to undergo various chemical reactions makes it a versatile tool in medicinal chemistry.
Industry: In the chemical industry, this compound can be used as a building block for the synthesis of various materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, the fluorine atom can enhance the binding affinity of the compound to its molecular targets, such as enzymes or receptors. The boronic acid pinacol ester group can participate in reversible covalent bonding, which is useful in drug design.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in biological pathways.
Receptors: It can bind to receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide
N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine
Uniqueness: N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-2-sulfonamide is unique due to its specific substitution pattern and the presence of the sulfonamide group, which can impart different chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BFNO4S/c1-10(2)23(19,20)18-12-9-7-8-11(13(12)17)16-21-14(3,4)15(5,6)22-16/h7-10,18H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWCHWQQVATAID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NS(=O)(=O)C(C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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